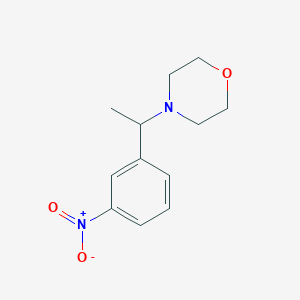

4-(1-(3-Nitrophenyl)ethyl)morpholine

Description

4-(1-(3-Nitrophenyl)ethyl)morpholine is a morpholine derivative featuring a meta-nitrophenyl group attached to the morpholine ring via an ethyl linker. Morpholine derivatives are nitrogen-containing heterocycles valued for their versatility in medicinal chemistry and materials science. The meta-nitro substitution distinguishes this compound from para-substituted analogs like 4-(4-nitrophenyl)morpholine, which has been extensively studied for anticancer applications .

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, reacting morpholine with a nitro-substituted aryl halide (e.g., 3-nitrobenzyl chloride) in the presence of a base like potassium carbonate could yield the target compound, analogous to methods described for para-substituted derivatives .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-[1-(3-nitrophenyl)ethyl]morpholine |

InChI |

InChI=1S/C12H16N2O3/c1-10(13-5-7-17-8-6-13)11-3-2-4-12(9-11)14(15)16/h2-4,9-10H,5-8H2,1H3 |

InChI Key |

VGZVOLCPDCHRTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-Nitrophenyl)ethyl)morpholine typically involves the reaction of morpholine with 3-nitroacetophenone under specific conditions. The process can be summarized as follows:

Starting Materials: Morpholine and 3-nitroacetophenone.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The base deprotonates the morpholine, making it nucleophilic.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-Nitrophenyl)ethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Br2, Cl2).

Major Products

Reduction: 4-(1-(3-Aminophenyl)ethyl)morpholine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-(3-Nitrophenyl)ethyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Mechanism of Action

The mechanism of action of 4-(1-(3-Nitrophenyl)ethyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological receptors, influencing their activity and leading to pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit lower electronegativity at the heteroatom, altering electronic properties and reactivity . Trifluoromethyl groups (e.g., in QA-7739) enhance metabolic stability and electron-withdrawing effects, critical for drug design .

Environmental and Industrial Relevance

- Environmental Applications : Nitrophenyl-morpholines are explored as intermediates in pollutant degradation or sensor development due to their redox-active nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.